1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole
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Overview
Description
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole is an organic compound that features a pyrazole ring substituted with a sulfonyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group on the benzene ring
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of inhibitors for therapeutic enzymes and kinases .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole may interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds have been used in the preparation of inhibitors for tgf-β1 and activin a signalling , suggesting that this compound may also affect these pathways.
Pharmacokinetics
The compound’s molecular weight of 20807 suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.
Result of Action
Similar compounds have been used in the preparation of inhibitors for therapeutic enzymes and kinases , suggesting that this compound may have similar effects.
Action Environment
It’s worth noting that the compound has a melting point of 59-64 °c , suggesting that it may be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole typically involves the reaction of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl chloride with pyrazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole can undergo several types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The boron-containing dioxaborolane group can undergo Suzuki-Miyaura coupling reactions with aryl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Aryl halides, palladium catalysts, and bases like potassium carbonate are commonly used.
Major Products
Substitution Reactions: Products typically include substituted pyrazoles with various nucleophiles.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the boron-containing group with aryl halides.
Scientific Research Applications
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development due to its ability to form stable compounds with biological activity.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure due to the presence of the dioxaborolane group.
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a similar boron-containing group but with an aniline moiety.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar pyrazole structure with a dioxaborolane group.
Biological Activity
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₇H₂₆BNO₄S
- Molecular Weight : 351.27 g/mol
- CAS Number : 1548827-83-3
The structure includes a pyrazole ring linked to a sulfonyl group and a tetramethyl-1,3,2-dioxaborolane moiety, which contributes to its unique chemical properties.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities including:
- Anti-inflammatory effects
- Antimicrobial properties
- Anticancer potential
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Activity Type | Description | References |
---|---|---|
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
Antimicrobial | Effective against various bacterial strains | |
Anticancer | Induction of apoptosis in cancer cells |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Cytokine Modulation : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.
- Apoptosis Induction : Studies indicate that pyrazole derivatives can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antimicrobial Mechanism : The presence of the dioxaborolane group enhances the compound's ability to disrupt bacterial cell wall synthesis.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar pyrazole compounds:
Case Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives significantly reduced inflammation in animal models by downregulating NF-kB signaling pathways. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
Case Study 2: Anticancer Activity
Research conducted on a series of pyrazole derivatives indicated that they exhibit potent anticancer activity against various cancer cell lines. The study showed that these compounds could inhibit cell proliferation and induce apoptosis through the activation of p53 pathways .
Case Study 3: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of pyrazole derivatives found that they displayed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O4S/c1-14(2)15(3,4)22-16(21-14)12-6-8-13(9-7-12)23(19,20)18-11-5-10-17-18/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACLVVBLTNYIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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